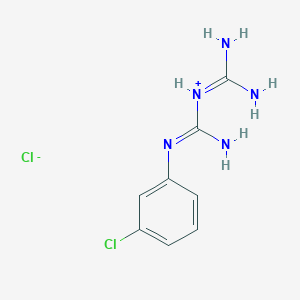
Chlorhydrate de 1-(3-chlorophényl)biguanide
Vue d'ensemble
Description
1-(3-Chlorophenyl)biguanide hydrochloride, also known as m-CPBG, is an agonist of the serotonin (5-HT) receptor subtype 5-HT3 . It selectively binds 5-HT3 over 5-HT1A and 5-HT2 receptors . It also binds to high and low affinity sites on the dopamine transporter (DAT) . m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices . It induces bradycardia, an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats .
Molecular Structure Analysis
The crystal structure of 1-(3-Chlorophenyl)biguanide hydrochloride has been determined using single-crystal X-ray diffraction . The monoclinic unit cell contains two crystallographically independent molecules, A and B . The Cl(1) and Cl(4) ions are coordinated to 5 and 6 N atoms, respectively .
Chemical Reactions Analysis
1-(3-Chlorophenyl)biguanide hydrochloride may undergo hazardous reactions when exposed to moist air or water . It may also react with strong oxidizing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride .
Physical and Chemical Properties Analysis
1-(3-Chlorophenyl)biguanide hydrochloride is a white solid . It is soluble in water . Its molecular formula is C8H11Cl2N5 and its molecular weight is 248.11 g/mol .
Applications De Recherche Scientifique
Agoniste du récepteur de la sérotonine
“Chlorhydrate de 1-(3-chlorophényl)biguanide” est un agoniste très puissant du sous-type de récepteur de la sérotonine (5-HT) 5-HT3 . Il se lie sélectivement à 5-HT3 par rapport aux récepteurs 5-HT1A et 5-HT2 .
Interaction avec le transporteur de la dopamine
Ce composé se lie également à des sites de haute et de faible affinité sur le transporteur de la dopamine (DAT) . Cette interaction pourrait avoir des implications dans l’étude des troubles liés à la dopamine.
Recherche neurologique
Le composé a été utilisé dans la recherche neurologique, en particulier dans des études impliquant le système sérotoninergique . Sa capacité à se lier sélectivement aux récepteurs 5-HT3 en fait un outil précieux dans ce domaine.
Recherche cardiovasculaire
Dans la recherche cardiovasculaire, le “this compound” a été utilisé pour étudier ses effets sur la fréquence cardiaque . Il a été constaté qu’il induit une bradycardie, un effet qui peut être inversé par l’antagoniste du récepteur 5-HT3 l’ondansétron .
Dépolarisation du nerf vague
Le composé induit une dépolarisation du nerf vague de rat isolé . Cela pourrait avoir des applications potentielles dans l’étude du système nerveux et de ses fonctions.
Formation d’inositol phosphate
“this compound” stimule la formation d’inositol phosphate dans des tranches corticales frontocingulaires de rat
Mécanisme D'action
Target of Action
1-(3-Chlorophenyl)biguanide hydrochloride, also known as m-chlorophenylbiguanide hydrochloride, is a very potent agonist of the 5-HT3 serotonin receptor . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the nervous system.
Mode of Action
This compound selectively binds to the 5-HT3 receptor over the 5-HT1A and 5-HT2 receptors . It also binds to high and low affinity sites on the dopamine transporter (DAT) in rat caudate putamen synaptosomal membranes .
Biochemical Pathways
The activation of the 5-HT3 receptor by 1-(3-Chlorophenyl)biguanide hydrochloride leads to the depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices . This suggests that the compound affects the serotonin signaling pathway and influences the regulation of mood and behavior.
Pharmacokinetics
The compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of the 5-HT3 receptor by 1-(3-Chlorophenyl)biguanide hydrochloride induces bradycardia, a condition where the heart beats slower than normal . This effect can be reversed by the 5-HT3 receptor antagonist ondansetron .
Safety and Hazards
1-(3-Chlorophenyl)biguanide hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It does not contain any substances known to be hazardous to the environment or not degradable in wastewater treatment plants .
Analyse Biochimique
Biochemical Properties
1-(3-Chlorophenyl)biguanide hydrochloride interacts with the 5-HT3 serotonin receptor, acting as a very potent agonist . This interaction involves binding to the receptor, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
The effects of 1-(3-Chlorophenyl)biguanide hydrochloride on cells are primarily mediated through its action on the 5-HT3 serotonin receptor . By activating this receptor, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chlorophenyl)biguanide hydrochloride involves its binding to the 5-HT3 serotonin receptor . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of 1-(3-Chlorophenyl)biguanide hydrochloride can change over time in laboratory settings . This includes changes in the compound’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(3-Chlorophenyl)biguanide hydrochloride can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-(3-Chlorophenyl)biguanide hydrochloride is involved in metabolic pathways through its interaction with the 5-HT3 serotonin receptor . This can affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 1-(3-Chlorophenyl)biguanide hydrochloride within cells and tissues can be influenced by various factors . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(3-Chlorophenyl)biguanide hydrochloride can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWAIJYHRWFTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2113-05-5 | |
| Record name | Imidodicarbonimidic diamide, N-(3-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2113-05-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenyl)-biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-Chlorophenyl)biguanide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUM9PU5NEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(3-Chlorophenyl)biguanide hydrochloride interact with its target and what are the downstream effects?
A1: 1-(3-Chlorophenyl)biguanide hydrochloride acts as a selective agonist of the 5-HT3 receptor, a ligand-gated ion channel found in the central and peripheral nervous systems. [, , ] Upon binding to 5-HT3 receptors, this compound triggers the opening of the channel, leading to an influx of sodium and calcium ions into the cell. This influx subsequently depolarizes the neuron, potentially initiating a cascade of downstream effects depending on the neuronal population and brain region involved. [, ] For instance, activation of 5-HT3 receptor-expressing interneurons in the neocortex by 1-(3-Chlorophenyl)biguanide hydrochloride has been shown to induce both vasodilation via nitric oxide release and vasoconstriction mediated by neuropeptide Y. []
Q2: Can you elaborate on the role of 1-(3-Chlorophenyl)biguanide hydrochloride in studying memory and learning processes?
A2: Research suggests that 1-(3-Chlorophenyl)biguanide hydrochloride can influence memory consolidation processes. Studies focusing on the prelimbic area of the brain, a region crucial for memory formation, have demonstrated that administration of 1-(3-Chlorophenyl)biguanide hydrochloride immediately after a learning task can impair the consolidation of inhibitory avoidance memory. [] This effect is attributed to the activation of 5-HT3 receptors in this brain region. Conversely, activation of 5-HT4 receptors in the same area was found to enhance memory consolidation. [] These findings underscore the complex and often opposing roles of different serotonin receptor subtypes in modulating cognitive functions.
Q3: Beyond the nervous system, are there other areas where 1-(3-Chlorophenyl)biguanide hydrochloride demonstrates activity?
A3: Indeed, research indicates that 1-(3-Chlorophenyl)biguanide hydrochloride can modulate the activity of the Na+/K+ pump, a crucial ion transporter found in various cell types, including neurons. [, , ] Experiments on rat hippocampal CA1 pyramidal neurons have revealed that 1-(3-Chlorophenyl)biguanide hydrochloride can inhibit Na+/K+ pump current in a dose-dependent manner. [, , ] This inhibitory effect is mediated specifically through the activation of 5-HT3 receptors. [, , ] Given the vital role of the Na+/K+ pump in maintaining neuronal excitability and synaptic transmission, this finding further highlights the potential of 1-(3-Chlorophenyl)biguanide hydrochloride as a valuable tool for investigating neuronal function.
Q4: What are the implications of the diverse effects observed with 1-(3-Chlorophenyl)biguanide hydrochloride?
A4: The variety of effects elicited by 1-(3-Chlorophenyl)biguanide hydrochloride underscores the complexity of the serotonergic system and the intricate interplay between different receptor subtypes. While it can impair certain types of memory consolidation, it can also modulate neuronal excitability and vascular tone. [, , , , ] This diversity highlights the importance of further research to fully comprehend the therapeutic potential and potential limitations of targeting specific serotonin receptors for treating conditions ranging from cognitive impairments to cardiovascular diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


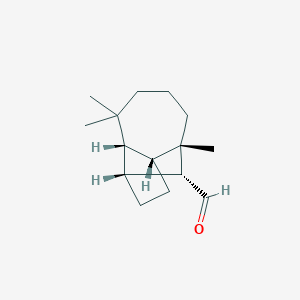
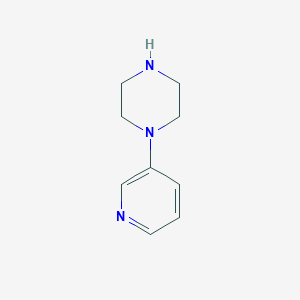

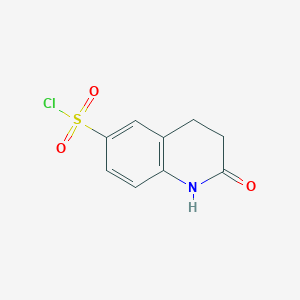
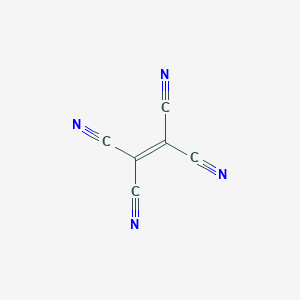
![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)
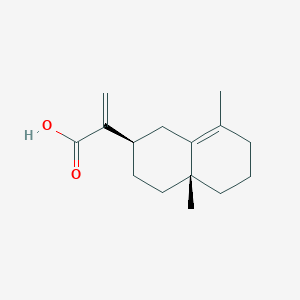
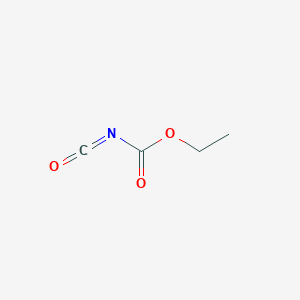

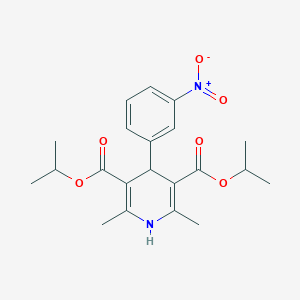

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)
![N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B109652.png)

